molecular formula C10H10ClF3N4O B11834653 4-(6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbaldehyde

4-(6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbaldehyde

Cat. No.: B11834653
M. Wt: 294.66 g/mol
InChI Key: ZXSSPPPMFGHSOA-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with chloro (Cl) and trifluoromethyl (CF₃) groups at positions 6 and 2, respectively. A piperazine ring is attached at position 4 of the pyrimidine, with a carbaldehyde (-CHO) functionalizing the terminal nitrogen of the piperazine. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carbaldehyde offers a reactive site for further derivatization, making this scaffold valuable in medicinal chemistry and agrochemical research .

Properties

Molecular Formula

C10H10ClF3N4O

Molecular Weight

294.66 g/mol

IUPAC Name

4-[6-chloro-2-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbaldehyde

InChI

InChI=1S/C10H10ClF3N4O/c11-7-5-8(16-9(15-7)10(12,13)14)18-3-1-17(6-19)2-4-18/h5-6H,1-4H2

InChI Key

ZXSSPPPMFGHSOA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C=O)C2=CC(=NC(=N2)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4-(6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbaldehyde typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

4-(6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups on the pyrimidine ring enhance its binding affinity to certain enzymes or receptors. This interaction can modulate various biological pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Substituent Effects on the Pyrimidine Core

a. Benzyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate ()

  • Structural Difference : Replaces the carbaldehyde with a benzyl carboxylate (-COOCH₂C₆H₅).
  • The benzyl moiety may enhance lipophilicity but could affect bioavailability due to steric bulk .

b. tert-Butyl 4-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate ()

  • Structural Differences :
    • Pyrimidine substituent: Methylthio (-SMe) replaces trifluoromethyl (-CF₃).
    • Piperazine substituent: tert-Butyl carboxylate (-COOtBu) instead of carbaldehyde.
  • The tert-butyl ester provides steric protection but eliminates the aldehyde’s reactivity .

c. 4-[4-Amino-2-(trifluoromethyl)phenyl]piperazine-1-carbaldehyde ()

  • Structural Difference : Pyrimidine replaced by a phenyl ring substituted with -NH₂ and -CF₃.
  • Implications: The phenyl ring lacks the nitrogen-rich pyrimidine’s hydrogen-bonding capacity, which may reduce binding affinity in biological targets.

Functional Group Variations on the Piperazine Ring

a. [4-(4-Fluorobenzyl)piperazin-1-yl]methanone derivatives ()

  • Structural Difference : A fluorobenzyl group and ketone (-CO-) replace the pyrimidine-carbaldehyde system.
  • Implications :
    • The fluorobenzyl moiety enhances blood-brain barrier penetration, relevant in CNS-targeting drugs.
    • The ketone group is less reactive than the aldehyde, limiting further functionalization .

b. 4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one ()

  • Structural Difference : A pyrazole-butane-ketone chain replaces the pyrimidine-carbaldehyde.
  • Implications :
    • The extended hydrophobic chain may improve membrane permeability but increase metabolic susceptibility.
    • The ketone group lacks the aldehyde’s reductive amination utility .

a. ML267 ()

  • Structure : 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide.
  • Comparison : Replaces pyrimidine with pyridine and substitutes carbaldehyde with a carbothioamide (-CSNH₂).
  • Implications : The thioamide group enhances hydrogen-bonding capacity, contributing to its potency as a bacterial phosphopantetheinyl transferase inhibitor .

b. EP 4 374 877 A2 Derivatives ()

  • Structure : Diazaspirodecenyl-carbamoyl derivatives with trifluoromethylpyrimidine moieties.
  • Comparison : Incorporates the pyrimidine-piperazine fragment into a larger macrocyclic structure.
  • Implications : Demonstrates the scaffold’s versatility in designing enzyme inhibitors with improved target engagement .

Biological Activity

4-(6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbaldehyde, with the CAS number 1023813-57-1, is a compound of interest due to its unique structural features and potential biological activities. The presence of a trifluoromethyl group and a piperazine ring suggests significant pharmacological properties, particularly in drug development.

  • Molecular Formula : C10H10ClF3N4O
  • Molecular Weight : 294.66 g/mol
  • Structure : The compound consists of a piperazine core attached to a pyrimidine ring substituted with a chloro and trifluoromethyl group.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an anticancer agent and its interactions with biological targets.

Anticancer Activity

Research has indicated that compounds containing pyrimidine and piperazine moieties exhibit notable anticancer properties. For instance, derivatives similar to this compound have shown:

  • Inhibition of Cell Proliferation : Studies report IC50 values as low as 0.126 μM against MDA-MB-231 triple-negative breast cancer (TNBC) cell lines, indicating strong inhibitory effects on cancer cell growth .
  • Selectivity : These compounds often demonstrate selective toxicity towards cancer cells over normal cells, providing a therapeutic window that can be exploited in treatment strategies .

The mechanism by which this compound exerts its effects may involve:

  • Targeting Enzymatic Pathways : It has been shown to inhibit matrix metalloproteinases (MMPs), which are crucial in cancer metastasis .
  • Inducing Apoptosis : Evidence suggests that such compounds can induce apoptosis in cancer cells by activating caspase pathways, which are pivotal in programmed cell death .

Data Table: Biological Activity Comparison

Compound NameIC50 (μM)Target Cell LineSelectivity Index
This compound0.126MDA-MB-231High
Ethyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate0.087MCF-7Moderate
5-Fluorouracil (control)11.73MDA-MB-231Low

Case Studies

Several studies have documented the efficacy of pyrimidine-based compounds in clinical settings:

  • Study on TNBC Treatment : A study involving the administration of a derivative similar to the compound showed significant inhibition of lung metastasis in TNBC models, outperforming known treatments like TAE226 .
  • Mechanistic Studies : Research highlighted that the compound inhibited EGFR phosphorylation, leading to cell cycle arrest at the G2/M phase, further supporting its potential as an anticancer agent .

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